ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate
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Description
Ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C18H14N2O5 and its molecular weight is 338.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.09027155 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been reported to have neuroprotective effects , suggesting potential targets within the nervous system.
Mode of Action
It’s known that similar compounds interact with their targets through various mechanisms, such as inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
Based on the reported mode of action, it can be inferred that the compound may influence pathways related to er stress, apoptosis, and inflammation .
Result of Action
Similar compounds have shown neuroprotective and anti-neuroinflammatory effects , suggesting that ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate may have similar effects.
Action Environment
Factors such as temperature, ph, and presence of other compounds can potentially affect the action of the compound .
Biological Activity
Ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. Its molecular formula is C18H14N2O5 with a molecular weight of 338.32 g/mol. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antibacterial and anticancer therapies.
The chemical structure of this compound can be represented by the following identifiers:
- IUPAC Name : this compound
- SMILES :
CCOC(C1=C(c2ccccc2)c(cc(cc2)[N+]([O-])=O)c2NC1=O)=O
Property | Value |
---|---|
Molecular Weight | 338.32 g/mol |
Hydrogen Bond Acceptors | 9 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 5 |
Partition Coefficient (logP) | 3.497 |
Water Solubility (LogSw) | -3.78 |
Polar Surface Area | 78.98 Ų |
Antibacterial Properties
Quinoline derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that compounds with similar structures exhibit moderate antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis and cell wall formation.
In one study, the synthesized derivatives were evaluated using the Minimum Inhibitory Concentration (MIC) assay, revealing promising antibacterial effects at concentrations below 100 µM . This suggests that ethyl 6-nitro derivatives could serve as lead compounds for developing new antibacterial agents.
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively researched. This compound was tested against various cancer cell lines, including MCF-7 (breast cancer) using the MTT assay. Results indicated that certain analogs demonstrated significant cytotoxicity compared to standard chemotherapeutics like Doxorubicin .
A detailed study highlighted that compounds with similar scaffolds exhibited IC50 values in the micromolar range against MCF-7 cells, indicating their potential in cancer treatment .
Case Studies
- Antibacterial Evaluation :
- A series of quinoline derivatives were synthesized and tested for their antibacterial activity. Ethyl 6-nitro derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 32 to 64 µg/mL.
- Anticancer Activity :
Properties
IUPAC Name |
ethyl 6-nitro-2-oxo-4-phenyl-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-2-25-18(22)16-15(11-6-4-3-5-7-11)13-10-12(20(23)24)8-9-14(13)19-17(16)21/h3-10H,2H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGWYUZSZRWJRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354196 |
Source
|
Record name | F0011-0786 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5627-69-0 |
Source
|
Record name | F0011-0786 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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